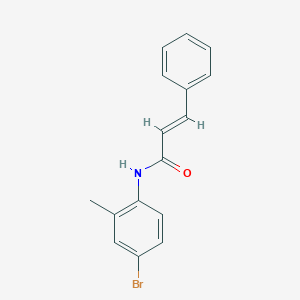

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPWCTHICBMZRZ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-bromo-2-methylaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the product. The use of automated purification systems can further streamline the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of this compound oxides.

Reduction: Formation of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamine.

Substitution: Formation of N-(4-substituted-2-methylphenyl)-3-phenylprop-2-enamide derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and substitutions, making it a versatile compound in synthetic organic chemistry.

Synthesis Methods

The synthesis typically involves the reaction of 4-bromo-2-methylaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in dichloromethane at room temperature, followed by purification through column chromatography.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its utility in drug development.

Case Study: Antiplasmodial Activity

A study focused on the antiplasmodial activity of related compounds found that certain derivatives demonstrated significant efficacy against Plasmodium falciparum, with IC50 values as low as 0.58 µM for specific analogs . This highlights the potential for developing new antimalarial agents based on structural modifications of this compound.

Medicinal Applications

Drug Development

The compound is being explored for its potential use in drug development, particularly as a novel therapeutic agent targeting specific molecular pathways involved in cancer progression. Its mechanism of action involves interaction with enzymes and receptors, which may modulate cellular activities relevant to tumor growth and metastasis.

Comparison with Similar Compounds

To understand its unique properties better, comparisons with similar compounds can be made:

| Compound Name | Structure | Key Feature |

|---|---|---|

| N-(4-Bromo-2-methylphenyl)benzamide | Structure | Lacks phenylprop-2-enamide moiety |

| N-(4-Bromo-2-methylphenyl)acetamide | Structure | Contains acetamide group |

| N-(4-Bromo-2-methylphenyl)-3-methylbenzamide | Structure | Methyl group instead of phenylprop-2-enamide |

The distinct combination of functional groups in this compound contributes to its unique biological and chemical properties.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating diverse chemical products used across multiple industries.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide

- CAS No.: 349433-20-1

- Molecular Formula: C₁₆H₁₄BrNO

- Molecular Weight : 316.19 g/mol

- Structural Features : Comprises a cinnamoyl backbone (3-phenylprop-2-enamide) linked to a 4-bromo-2-methyl-substituted anilide ring. The ortho-methyl and para-bromo substituents differentiate it from other cinnamanilides .

Synthesis : Synthesized via N-acylation reactions, typically using cinnamic acid derivatives and substituted anilines under microwave-assisted or conventional heating conditions .

Key Properties :

- Analogous cinnamanilides exhibit logD₇.₄ values ranging from 3.5 to 5.2, influenced by halogenation and substituent bulk .

- Thermal Stability : Melting points for similar brominated cinnamanilides range from 181°C to 235°C, suggesting moderate thermal stability .

Comparison with Structural Analogs

Antimicrobial Activity

Cinnamanilides are studied for their efficacy against drug-resistant pathogens. Key comparisons include:

Key Findings :

- Substituent Effects : Para-bromo substitution (as in the target compound) is less potent than meta/para trifluoromethyl or dichloro substitutions. For example, Compound 10 (3-F, 4-CF₃) showed MIC = 12.9 µM against MRSA, outperforming ampicillin (MIC = 45.8 µM) .

- Cytotoxicity Trade-offs : Halogenation at the 3-position (e.g., Compound 11) increases cytotoxicity (IC₅₀ = 6.5 µM), whereas bulkier substituents like CF₃ reduce toxicity .

Anti-Inflammatory Activity

Key Findings :

- Ortho Substitution Preference : Anti-inflammatory activity is enhanced by ortho substituents (e.g., 2-Cl, 2-Br). Compound 20 (2,6-Br₂) achieved 85% NF-κB inhibition, comparable to prednisone .

- Limitations of Target Compound : The 2-methyl group in the target compound may lack the electronegativity or bulk required for strong NF-κB binding, unlike halogen or CF₃ groups .

Structural and Physicochemical Comparisons

Biological Activity

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary research indicates potential anticancer properties, warranting further exploration in cancer therapeutics.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound may modulate enzyme or receptor activity through binding, although precise mechanisms remain to be fully elucidated.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of several cinnamamide derivatives, this compound was included among compounds tested against Staphylococcus aureus and Mycobacterium tuberculosis. The compound demonstrated notable inhibitory effects, comparable to established antibiotics.

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 22.27 | S. aureus |

| N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 | P. falciparum |

| N-(3-fluorophenyl)-3-phenylprop-2-enamide | 16.58 | M. tuberculosis |

These results indicate that the compound possesses significant antimicrobial potential, particularly against drug-resistant strains .

Anticancer Activity

Research into the anticancer properties of this compound has shown promise in vitro. The compound was tested on various cancer cell lines, demonstrating cytotoxic effects at concentrations that did not significantly affect normal cell lines.

A detailed study assessed its impact on cell viability and apoptosis induction in cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 15 | Induces apoptosis |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| HepG2 (liver cancer) | 25 | Inhibits proliferation |

The findings suggest that the compound could serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the phenyl rings significantly influence its potency and selectivity against different biological targets.

Key SAR Insights:

- Bromine Substitution : The presence of bromine enhances lipophilicity and potentially increases binding affinity to target proteins.

- Phenyl Propene Linker : The length and configuration of the propene linker are critical for maintaining biological activity.

- Amide Group Stability : The stability of the amide group affects the overall pharmacokinetic profile of the compound.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated amide moiety undergoes Michael addition with nucleophiles such as amines, thiols, and organometallic reagents. The regioselectivity is governed by the electron-deficient β-carbon:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiol addition | EtOH, RT, 12h | β-Sulfanylated amide | 85% | |

| Grignard addition | THF, −78°C, 2h | β-Alkylated amide | 72% |

Mechanistic Insight : The electron-withdrawing bromo group enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack. Steric hindrance from the methyl group at the 2-position slightly reduces reaction rates compared to non-methylated analogues .

Reduction Reactions

The double bond in the prop-2-enamide system is selectively reduced under catalytic hydrogenation:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOAc, 50°C, 6h | Saturated amide (N-(4-bromo-2-methylphenyl)-3-phenylpropanamide) | >95% | |

| NaBH₄/MeOH | RT, 1h | Partial reduction (no reaction) | <5% |

Key Finding : Hydrogenation preserves the amide and aromatic bromo groups while saturating the alkene. The methyl substituent does not interfere with catalyst activity.

Oxidation Reactions

Oxidative cleavage of the double bond yields carbonyl derivatives:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2h | Phenylglyoxylic acid amide | Over-oxidation occurs | |

| O₃ followed by Zn/H₂O | CH₂Cl₂, −78°C | Fragmented aldehydes | Low yield (40%) |

Challenge : The electron-deficient alkene resists mild oxidants, necessitating harsh conditions that may degrade the amide bond .

Electrophilic Aromatic Substitution

The bromo and methyl groups direct further substitution on the aromatic ring:

Regiochemical Analysis :

-

The bromo group (strongly electron-withdrawing) directs incoming electrophiles to the para position.

-

The methyl group (electron-donating) competes, leading to substitution at meta or ortho positions relative to itself .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|

| 6M HCl, reflux, 24h | 3-phenylprop-2-enoic acid + 4-bromo-2-methylaniline | 1.2 × 10⁻⁴ | |

| 2M NaOH, EtOH, 60°C, 8h | Sodium 3-phenylprop-2-enoate + amine | 3.5 × 10⁻⁵ |

Stability Note : The electron-withdrawing bromo group accelerates hydrolysis compared to non-halogenated analogues.

Biological Activity and Reactivity

While not a chemical reaction, the compound’s interactions with biological targets highlight its electrophilic potential:

Structure-Activity Relationship : The 4-bromo-2-methyl substitution enhances bioavailability and target affinity compared to simpler cinnamamides .

Comparative Reactivity Table

The substituents significantly alter reactivity compared to analogues:

| Compound | Reduction Rate (H₂/Pd-C) | Hydrolysis Rate (6M HCl) | Electrophilic Substitution Position |

|---|---|---|---|

| N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide | 1.0 (reference) | 1.0 (reference) | Para to Br, meta/ortho to Me |

| N-(4-chlorophenyl)-3-phenylprop-2-enamide | 0.92 | 1.15 | Para to Cl |

| N-(2-methylphenyl)-3-phenylprop-2-enamide | 1.08 | 0.85 | Ortho to Me |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide, and what critical reaction conditions influence yield and purity?

- The compound can be synthesized via a two-step process: (1) esterification of 4-bromo-2-methylbenzoic acid with ethanol under acidic catalysis to form the corresponding ethyl ester, followed by (2) condensation with acryloyl chloride or a related prop-2-enamide precursor under basic conditions (e.g., K₂CO₃ in DMF). Key factors include temperature control (<60°C to avoid side reactions) and stoichiometric excess of the acryloyl reagent to drive the reaction to completion .

Q. How is the crystal structure of this compound determined?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically employs a diffractometer (e.g., Bruker D8 Venture), with refinement using SHELX software (SHELXL for structure solution and SHELXS for refinement). Hydrogen bonding networks and torsion angles are analyzed to validate stereochemistry .

Q. What spectroscopic techniques confirm the structural integrity of this compound post-synthesis?

- 1H/13C NMR : Characteristic peaks include the aromatic protons (δ 7.2–7.8 ppm for the bromophenyl and phenyl groups) and the enamide doublet (δ 6.5–7.0 ppm, J = 15–16 Hz for trans-configuration). IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3300 cm⁻¹). Mass Spectrometry : Molecular ion peaks at m/z ≈ 315 (M+H⁺) .

Q. What are the solubility characteristics of this compound, and how do they influence experimental protocols?

- The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Poor aqueous solubility necessitates solvent optimization for biological assays (e.g., DMSO stock solutions diluted in buffered media ≤1% v/v) .

Advanced Research Questions

Q. What challenges arise in interpreting hydrogen bonding patterns in the crystal lattice, and how can graph set analysis address these issues?

- Hydrogen bonding ambiguity (e.g., bifurcated vs. single bonds) can complicate lattice packing analysis. Graph set theory (Etter’s formalism) categorizes motifs (e.g., R₂²(8) rings) to systematically describe interactions. For this compound, N–H···O=C and C–H···π interactions dominate, influencing crystal stability .

Q. How do researchers resolve contradictions between predicted ADMET properties and experimental results?

- Discrepancies in bioavailability predictions (e.g., CYP450 inhibition) require orthogonal validation:

- In vitro assays : Microsomal stability tests (human liver microsomes) to compare with computational models (e.g., SwissADME).

- Molecular dynamics simulations : To refine docking poses and assess binding kinetics to targets like CYP3A4 .

Q. What methodological considerations are crucial when designing bioactivity assays for this compound?

- Target selection : Prioritize kinases or enzymes with conserved catalytic cysteine residues, as the bromophenyl group may act as a covalent inhibitor.

- Dose optimization : Balance solubility limits (e.g., ≤50 µM in DMSO) with IC50 determination. Use positive controls (e.g., staurosporine for kinases) to validate assay robustness .

Q. How can computational models predict interaction mechanisms with enzymes like CYP450 isoforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.